



1-Boc-1,10-diaminodecane structural formula

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Compound of Interest

tert-Butyl (10aminodecyl)carbamate

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An In-depth Technical Guide to 1-Boc-1,10-diaminodecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Boc-1,10-diaminodecane, a key bifunctional linker molecule. Its unique structure, featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine separated by a ten-carbon aliphatic chain, makes it a versatile building block in organic synthesis and a critical component in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

1-Boc-1,10-diaminodecane, also known as **tert-butyl (10-aminodecyl)carbamate**, possesses a linear C10 alkyl chain that provides flexibility and hydrophobicity, while the terminal functional groups allow for sequential chemical modifications. The Boc protecting group offers stability under various conditions and can be readily removed under mild acidic conditions to reveal a second primary amine.

Structural Formula:

Physicochemical Properties:

A summary of the key quantitative data for 1-Boc-1,10-diaminodecane is presented in the table below for easy reference and comparison.



Property	Value	Reference
CAS Number	216961-61-4	[1][2]
Molecular Formula	C15H32N2O2	[1][2][3]
Molecular Weight	272.43 g/mol	[1][2][3]
Boiling Point	380.4 °C at 760 mmHg	[1][2]
Density	0.932 g/cm ³	[1][2]
рКа	12.94 ± 0.46 (Predicted)	[1][3]
Storage Temperature	2-8 °C under inert gas	[1][4]

Synthesis of 1-Boc-1,10-diaminodecane

The synthesis of 1-Boc-1,10-diaminodecane is typically achieved through the selective monoprotection of 1,10-diaminodecane using di-tert-butyl dicarbonate (Boc₂O). A general and efficient method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing the other to react with the Boc anhydride.

Experimental Protocol: Selective Mono-Boc Protection of 1,10-Diaminodecane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

Materials:

- 1,10-Diaminodecane
- Anhydrous Methanol (MeOH)
- Trimethylsilyl chloride (TMSCI)
- Di-tert-butyl dicarbonate (Boc₂O)
- Deionized Water



- · Diethyl ether
- 2N Sodium Hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1,10-diaminodecane (1 equivalent) in anhydrous methanol under a nitrogen or argon atmosphere.
- Cool the solution to 0 °C using an ice bath and stir.
- Slowly add freshly distilled trimethylsilyl chloride (1 equivalent) dropwise to the solution. A
 white precipitate of the mono-hydrochloride salt of the diamine may form.
- Allow the reaction mixture to warm to room temperature and continue stirring.
- Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
- Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with deionized water.



- Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2x) to remove any di-Boc protected diamine byproduct.
- Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution.
- Extract the basic aqueous layer with dichloromethane (3x).
- Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 1-Boc-1,10-diaminodecane.

Applications in Research and Drug Development

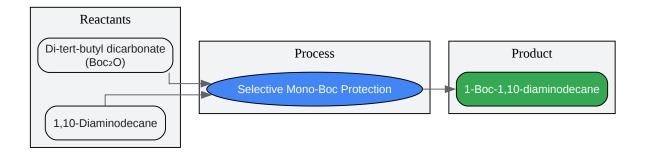
1-Boc-1,10-diaminodecane is a valuable intermediate in several areas of chemical and pharmaceutical research.

- Building Block in Organic Synthesis: Its bifunctional nature allows it to be used as a linker to connect different molecular fragments. The free amine can react with carboxylic acids, activated esters, or carbonyls, while the Boc-protected amine can be deprotected at a later stage for further functionalization.[1]
- PROTAC Linker Synthesis: This is one of the most significant applications of 1-Boc-1,10-diaminodecane.[1] In the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, the linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand. The decane chain of 1-Boc-1,10-diaminodecane provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.
- Conjugation Applications: The reactive amine group facilitates the attachment of various molecules such as drugs, fluorescent dyes, or targeting moieties to create conjugates with specific functions for drug delivery or diagnostic purposes.[1]

Mandatory Visualizations Synthesis Pathway of 1-Boc-1,10-diaminodecane



The following diagram illustrates the logical flow of the synthesis of 1-Boc-1,10-diaminodecane from its precursor, 1,10-diaminodecane.



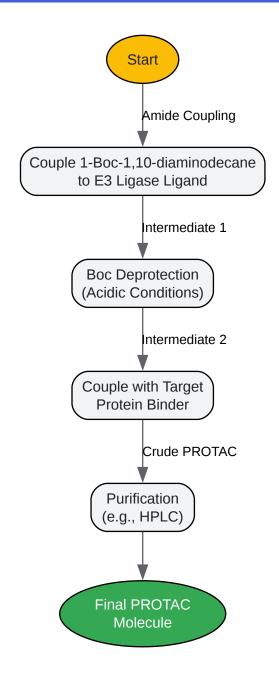
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Caption: Synthesis of 1-Boc-1,10-diaminodecane.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical experimental workflow for the synthesis of a PROTAC, where 1-Boc-1,10-diaminodecane is utilized as a linker.





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Caption: PROTAC synthesis workflow.

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